molecular formula C19H25N3O3S B8139532 Tert-butyl 4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-YL)methyl]piperidine-1-carboxylate

Tert-butyl 4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-YL)methyl]piperidine-1-carboxylate

Cat. No.: B8139532
M. Wt: 375.5 g/mol
InChI Key: UAWICKKWMPFJAG-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]piperidine-1-carboxylate: is a complex organic compound that features a quinazolinone core, a piperidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-YL)methyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting 2-aminobenzamide with carbon disulfide under basic conditions to form the 2-sulfanylidene-1H-quinazolin-4-one.

    Attachment of the Piperidine Ring: The quinazolinone core is then reacted with a piperidine derivative, such as piperidine-1-carboxylate, under appropriate conditions to form the desired product.

    Introduction of the tert-Butyl Group:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone.

    Substitution: The piperidine ring can undergo various substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

    Drug Development: The quinazolinone core is a common scaffold in drug design, making this compound a potential candidate for developing new pharmaceuticals.

    Biological Studies: It can be used in studies to understand the biological activity of quinazolinone derivatives.

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-YL)methyl]piperidine-1-carboxylate is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness:

  • Structural Features: The presence of the quinazolinone core and the sulfanylidene group distinguishes it from other similar compounds.
  • Potential Applications: Its unique structure may confer specific biological activities not seen in other compounds.

This detailed article provides a comprehensive overview of Tert-butyl 4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-YL)methyl]piperidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-19(2,3)25-18(24)21-10-8-13(9-11-21)12-22-16(23)14-6-4-5-7-15(14)20-17(22)26/h4-7,13H,8-12H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWICKKWMPFJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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